molecular formula C11H9NO2 B581958 5-(4-Aminophenyl)furan-2-carbaldehyde CAS No. 57023-90-2

5-(4-Aminophenyl)furan-2-carbaldehyde

Cat. No. B581958
CAS RN: 57023-90-2
M. Wt: 187.198
InChI Key: SPYNZPSJGDIPKJ-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol .


Molecular Structure Analysis

The molecular structure of 5-(4-Aminophenyl)furan-2-carbaldehyde consists of a furan ring with an aldehyde group and an aminophenyl group attached . The InChI string is InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 .


Physical And Chemical Properties Analysis

5-(4-Aminophenyl)furan-2-carbaldehyde has a predicted density of 1.235±0.06 g/cm3 and a predicted boiling point of 375.4±32.0 °C . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Polymer Production and Functional Materials

  • Sustainable Access to Polymers and Functional Materials : Research highlights the transformation of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF), which serves as a foundational chemical for producing monomers and polymers, engine fuels, solvents, and pharmaceuticals. Derivatives of HMF, including furan compounds similar to "5-(4-Aminophenyl)furan-2-carbaldehyde", are seen as alternative feedstocks for the chemical industry, promising a shift from non-renewable hydrocarbons to renewable sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalysis

  • Biocatalytic Valorization of Furans : The inherent instability of furans like "5-(4-Aminophenyl)furan-2-carbaldehyde" presents challenges for synthetic modifications, which biocatalysis can address due to the high selectivity and mild reaction conditions of enzymes. Biocatalytic transformations of furans, including selective syntheses and carboligations, are explored as eco-friendly alternatives with potential for scale-up and technoeconomic assessment (Domínguez de María & Guajardo, 2017).

Carcinogenicity Evaluation

  • Carcinogenicity Studies : The structural modification of carcinogens by incorporating furan rings, analogous to "5-(4-Aminophenyl)furan-2-carbaldehyde", has been studied for potential carcinogenicity. This includes synthesis and evaluation of thiophene analogues of benzidine and 4-aminobiphenyl, providing insights into the carcinogenic potential of furan-containing compounds (Ashby, Styles, Anderson, & Paton, 1978).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Compounds : The role of five-membered heterocycles, including furan, in medicinal chemistry is significant for designing bioactive molecules. The review emphasizes the importance of furan-2-yl and furan-3-yl substituents, similar to the functional group in "5-(4-Aminophenyl)furan-2-carbaldehyde", in the development of nucleobases, nucleosides, and analogues with antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022).

properties

IUPAC Name

5-(4-aminophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYNZPSJGDIPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenyl)furan-2-carbaldehyde

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